molecular formula C16H20N2 B13531671 Piperazine, 1-[2-(1-naphthalenyl)ethyl]- CAS No. 59698-44-1

Piperazine, 1-[2-(1-naphthalenyl)ethyl]-

Cat. No.: B13531671
CAS No.: 59698-44-1
M. Wt: 240.34 g/mol
InChI Key: CFUGQTBWJIZKLA-UHFFFAOYSA-N
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Description

1-(2-Naphthalen-1-ylethyl)piperazine is an organic compound that features a piperazine ring substituted with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Naphthalen-1-ylethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-naphthalen-1-ylethylamine with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .

Industrial Production Methods: Industrial production of 1-(2-naphthalen-1-ylethyl)piperazine often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthalen-1-ylethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Naphthalen-1-ylethyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-naphthalen-1-ylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

  • 1-(2-Naphthalen-1-ylmethyl)piperazine
  • 1-(2-Naphthalen-1-ylpropyl)piperazine
  • 1-(2-Naphthalen-1-ylbutyl)piperazine

Comparison: 1-(2-Naphthalen-1-ylethyl)piperazine is unique due to its specific ethyl linkage between the naphthalene and piperazine rings. This structural feature can influence its reactivity and interaction with biological targets compared to its analogs with different alkyl linkages .

Properties

CAS No.

59698-44-1

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

1-(2-naphthalen-1-ylethyl)piperazine

InChI

InChI=1S/C16H20N2/c1-2-7-16-14(4-1)5-3-6-15(16)8-11-18-12-9-17-10-13-18/h1-7,17H,8-13H2

InChI Key

CFUGQTBWJIZKLA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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